1-phenyl-2-sulfanyl-4H-imidazol-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-sulfanyl-4H-imidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIQDWDJVLELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=N1)S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=N1)S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Phenyl 2 Sulfanyl 4h Imidazol 5 One and Its Analogues
Classical and Conventional Synthetic Routes for Imidazolones and Thiohydantoins
The traditional synthesis of thiohydantoins often involves the reaction of α-amino acids with isothiocyanates. A common method is the Edman degradation, where the α-amino acid or a peptide is reacted with phenyl isothiocyanate. Another classical approach involves the condensation of an α-amino acid with thiourea (B124793). nih.govresearchgate.net For instance, heating a mixture of an α-amino acid and thiourea can produce 2-thiohydantoin (B1682308) derivatives. nih.gov
One of the most established methods for synthesizing thiohydantoins is the reaction of α-amino acids with thiocyanate (B1210189) derivatives. jchemrev.com Additionally, acyl α-amino acid derivatives like aceturic acid and hippuric acid can react with thiocyanate in acetic anhydride to yield 2-thiohydantoin. jchemrev.com Other conventional methods include the reaction of thiourea with α-halo acids or benzil. nih.govresearchgate.net The reaction of N-phenyl glycine with phenylisothiocyanate upon heating is a direct method to synthesize 1,3-diphenyl-2-thiohydantoin. prepchem.com
Furthermore, the synthesis of 1,3-disubstituted-2-thioxoimidazolidin-4-one analogues can be initiated from commercially available starting materials. For example, 2′-hydroxyacetophenone can be condensed with thiosemicarbazide, followed by cyclo-condensation with ethyl chloroacetate to form the thiohydantoin ring. nih.gov
Green Chemistry Approaches in Imidazolone (B8795221) Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. This has led to the exploration of green chemistry approaches for the synthesis of imidazolones and their derivatives. nih.govwjbphs.comresearchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youngin.comnih.gov This technique has been successfully applied to the synthesis of thiohydantoins. For example, the liquid-phase combinatorial synthesis of 3,5-disubstituted-thiohydantoins can be efficiently achieved using microwave irradiation. youngin.comnih.gov In this method, Fmoc-protected amino acids are coupled to a polymer support, deprotected, and then reacted with various isothiocyanates under microwave conditions to form thiourea intermediates, which then undergo cyclization and cleavage to yield the desired thiohydantoin products. youngin.comnih.gov
Microwave activation has also been utilized in the synthesis of phenytoin and its thio-analogue, 5,5-diphenyl-2-thiohydantoin, from benzil and urea or thiourea, demonstrating a significant rate enhancement and improved yields compared to thermal methods. ucl.ac.be The condensation of arylglyoxals with phenylurea or thiourea can also be promoted by microwave irradiation in solvent-free conditions to produce 1,5-disubstituted hydantoins and thiohydantoins in high yields. thieme-connect.com
Catalyst-Promoted Reactions (e.g., H2O2 promoted fly ash)
The use of heterogeneous catalysts is another cornerstone of green chemistry, as they can often be easily recovered and reused. A novel and efficient catalyst, H2O2 promoted fly ash (HPFA), has been developed for the synthesis of oxazolone (B7731731) and imidazolone derivatives under solvent-free conditions. ut.ac.ir This method offers several advantages, including the use of a low-cost and reusable catalyst, high product yields, and a simple workup procedure. ut.ac.ir
Other catalytic systems have also been explored for imidazolone synthesis. For instance, a palladium-catalyzed carbonylative cross-coupling of imines, chloroformates, and organotin reagents with carbon monoxide can lead to the formation of ketocarbamates, which can then be converted to highly substituted imidazolones through a cyclocondensation reaction. acs.org Furthermore, a cooperative palladium/copper catalytic system enables a three-component reaction of methyl α,α-disubstituted α-isocyanoacetates, primary amines, and aryl(vinyl) halides to produce tetrasubstituted imidazolones. acs.orgdntb.gov.ua Heterogeneous catalysts, such as palladium nanoaggregates on an alumina (B75360) matrix, have been developed for the acceptorless dehydrogenative condensation of N,N′-disubstituted ureas and 1,2-diols to afford imidazolones. acs.org
Multi-Component Reactions and Cyclization Strategies for Imidazole (B134444) Ring Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. rsc.org These reactions are particularly useful for generating molecular diversity and have been applied to the synthesis of imidazolones.
Formation of the Imidazolone Ring System
The formation of the imidazolone ring can be achieved through various cyclization strategies. One approach involves the cycloisomerization of propargylic ureas. acs.orgfigshare.comkuleuven.be This reaction can be catalyzed by various metals and can be performed under environmentally friendly conditions, including the use of water as a solvent. acs.orgfigshare.comkuleuven.be
An electrochemical approach has also been developed for the synthesis of poly-substituted imidazole derivatives through a tandem Michael addition, azidation, and intramolecular cyclization. rsc.orgrsc.org This method avoids the use of transition metal catalysts and harsh oxidants. rsc.orgrsc.org The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another versatile method for preparing imidazole-based molecules. mdpi.com
Functionalization and Derivatization Reactions of 1-Phenyl-2-Sulfanyl-4H-Imidazol-5-One and its Analogues
The versatile scaffold of this compound, a derivative of thiohydantoin, allows for a variety of functionalization and derivatization reactions. These modifications are crucial for developing new compounds with tailored electronic, steric, and physicochemical properties for various applications. Key reactive sites for derivatization include the thiol group at the C-2 position, and the potential for introducing substituents onto the phenyl ring.
S-Alkylation of Thiol Groups
The sulfur atom of the thiol group in this compound is a soft nucleophile, making it amenable to S-alkylation reactions with various electrophiles, most commonly alkyl halides. This reaction is a straightforward and efficient method for introducing a wide range of alkyl and substituted alkyl groups at the 2-position of the imidazol-5-one ring. The general reaction involves the deprotonation of the thiol group with a base to form a more nucleophilic thiolate anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
The choice of base and solvent can influence the reaction's efficiency. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃), while polar solvents like ethanol, dimethylformamide (DMF), or acetone are often employed. The reaction typically proceeds under mild conditions, such as stirring at room temperature or with gentle heating.
For instance, the S-alkylation of related 2-thiohydantoin derivatives has been extensively reported. These reactions serve as a reliable template for the derivatization of this compound. A variety of alkyl halides, including methyl iodide, ethyl bromide, and benzyl chloride, can be used to introduce the corresponding alkylthio groups.
| Entry | Alkylating Agent | Base | Solvent | Product |
| 1 | Methyl Iodide | KOH | Ethanol | 1-Phenyl-2-(methylthio)-4H-imidazol-5-one |
| 2 | Ethyl Bromide | NaOEt | Ethanol | 1-Phenyl-2-(ethylthio)-4H-imidazol-5-one |
| 3 | Benzyl Chloride | K₂CO₃ | DMF | 1-Phenyl-2-(benzylthio)-4H-imidazol-5-one |
| 4 | Propargyl Bromide | NaH | THF | 1-Phenyl-2-(prop-2-yn-1-ylthio)-4H-imidazol-5-one |
| 5 | 2-Chloro-N,N-dimethylethanamine | TEA | Acetonitrile | 2-((2-(Dimethylamino)ethyl)thio)-1-phenyl-4H-imidazol-5-one |
This table presents representative S-alkylation reactions based on general procedures for 2-thiohydantoins and related compounds.
Introduction of Substituted Phenyl and Hydroxyphenyl Moieties
The introduction of substituted phenyl and hydroxyphenyl groups can be achieved at various positions of the this compound scaffold. One common approach is to start with a substituted aniline in the initial synthesis of the imidazolone ring. For post-synthesis modification, the existing phenyl group at the N-1 position is generally unreactive towards substitution. Therefore, derivatization often focuses on introducing substituted phenyl moieties at other positions, such as C-5, through condensation reactions.
For example, a substituted phenyl or hydroxyphenyl group can be introduced at the C-5 position as a benzylidene moiety through a Knoevenagel-type condensation of this compound with a substituted benzaldehyde. This reaction is typically catalyzed by a base, such as piperidine or sodium acetate, in a solvent like acetic acid or ethanol. The resulting 5-arylidene derivatives can be further modified, for example, by reduction of the exocyclic double bond to yield 5-(substituted benzyl) derivatives.
Another strategy involves the use of substituted phenacyl halides in the initial ring formation, leading to a substituted phenyl group at the C-4 or C-5 position, depending on the synthetic route.
| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 1 | This compound | 4-Hydroxybenzaldehyde | Piperidine, Acetic Acid | 5-(4-Hydroxybenzylidene)-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
| 2 | This compound | 4-Methoxybenzaldehyde | Sodium Acetate, Acetic Anhydride | 5-(4-Methoxybenzylidene)-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
| 3 | This compound | 4-Nitrobenzaldehyde | Pyrrolidine, Ethanol | 5-(4-Nitrobenzylidene)-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
| 4 | 5-(4-Hydroxybenzylidene)-1-phenyl-2-sulfanyl-4H-imidazol-5-one | H₂, Pd/C | Ethanol | 5-(4-Hydroxybenzyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
This table illustrates methods for introducing substituted phenyl and hydroxyphenyl moieties onto the imidazolone core.
Synthesis of Sulfonyl-Containing Imidazolone and Imidazoline Analogues
The synthesis of sulfonyl-containing imidazolone and imidazoline analogues can be approached through several synthetic strategies. One method involves the oxidation of the sulfur atom in 2-alkylthio-imidazolone derivatives. The sulfide can be selectively oxidized to a sulfoxide or further to a sulfone using appropriate oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.
Alternatively, sulfonyl-imidazolone derivatives can be synthesized through multi-component reactions. For example, a four-component reaction between a sodium arylsulfinate, trichloroacetonitrile, a primary amine (such as aniline), and an acetylenedicarboxylate can afford highly functionalized sulfonyl-imidazolones in a single step. nih.gov This approach allows for significant structural diversity in the final products.
| Entry | Starting Material(s) | Reagent(s) | Product |
| 1 | 1-Phenyl-2-(methylthio)-4H-imidazol-5-one | m-CPBA (1 equiv) | 1-Phenyl-2-(methylsulfinyl)-4H-imidazol-5-one |
| 2 | 1-Phenyl-2-(methylthio)-4H-imidazol-5-one | m-CPBA (2 equiv) | 1-Phenyl-2-(methylsulfonyl)-4H-imidazol-5-one |
| 3 | Sodium benzenesulfinate, Trichloroacetonitrile, Aniline, Diethyl acetylenedicarboxylate | Water, Room Temperature | Diethyl 5-oxo-1-phenyl-2-(phenylsulfonyl)-4,5-dihydro-1H-imidazole-4,4-dicarboxylate |
This table provides examples of synthetic routes to sulfonyl-containing imidazolone analogues.
Nucleophilic Substitution of Hydrogen (SNH) in Imidazole N-Oxides
The nucleophilic substitution of hydrogen (SNH) is a powerful method for the direct C-H functionalization of electron-deficient heterocycles. In the context of imidazole derivatives, this reaction is often facilitated by the introduction of an N-oxide functionality, which activates the imidazole ring towards nucleophilic attack. The N-oxide can be prepared by treating the parent imidazole with an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid.
For a this compound system, the corresponding N-oxide would be the primary substrate for SNH reactions. The reaction typically involves a strong nucleophile, such as an organolithium or Grignard reagent, which attacks an electron-deficient carbon atom of the imidazole N-oxide ring, leading to the substitution of a hydrogen atom. This methodology allows for the introduction of various aryl or alkyl groups without the need for pre-functionalization of the imidazole core. The position of the substitution (e.g., C-4 or C-5) will depend on the electronic and steric factors of the specific N-oxide substrate.
While direct examples of SNH reactions on this compound N-oxide are not extensively documented, the principles established for other imidazole N-oxides can be applied. The general transformation would proceed as follows:
N-Oxidation: Conversion of the parent imidazolone to its N-oxide derivative.
SNH Reaction: Reaction of the N-oxide with a potent nucleophile.
| Step | Reactant | Reagent(s) | Intermediate/Product |
| 1. N-Oxidation | This compound | m-CPBA | This compound N-oxide |
| 2. SNH Reaction | This compound N-oxide | Phenyl lithium | 1,4-Diphenyl-2-sulfanyl-4H-imidazol-5-one N-oxide (hypothetical) |
This table outlines the conceptual steps for applying SNH methodology to the target compound.
Spectroscopic and Structural Elucidation of 1 Phenyl 2 Sulfanyl 4h Imidazol 5 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No specific NMR data for 1-phenyl-2-sulfanyl-4H-imidazol-5-one was found in the searched scientific literature.
Proton NMR (¹H-NMR) Analysis
Specific ¹H-NMR spectral data, including chemical shifts, multiplicities, and coupling constants for this compound, are not available in the provided search results.
Carbon-13 NMR (¹³C-NMR) Analysis
Detailed ¹³C-NMR chemical shift values for the carbon atoms of this compound could not be located in the searched literature.
Advanced NMR Techniques (e.g., DEPT135, 2D NMR)
Information regarding the application of advanced NMR techniques such as DEPT-135 or 2D NMR (e.g., COSY, HSQC, HMBC) for the structural confirmation of this compound is not present in the available search results.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
No specific mass spectrometry data for this compound was found in the searched scientific literature.
Characterization of Fragmentation Pathways
A detailed analysis of the mass fragmentation pathways for this compound is not available in the provided search results.
High-Resolution Mass Spectrometry (HRMS)
Precise mass measurement data from High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition of this compound could not be located in the searched literature.
Elemental Analysis for Compositional VerificationWhile the theoretical elemental composition can be calculated from the molecular formula (C₉H₈N₂OS), no published experimental data from elemental analysis could be found to compare and verify the composition.
To generate the requested article, access to specific scientific literature containing the synthesis and characterization of this compound is required.
Computational and Theoretical Chemistry Studies of 1 Phenyl 2 Sulfanyl 4h Imidazol 5 One
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic distribution and energy of a molecule. These calculations are fundamental to predicting a molecule's geometry, stability, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become the workhorse of quantum chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction.
For a molecule like 1-phenyl-2-sulfanyl-4H-imidazol-5-one , DFT calculations would typically be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.
Calculate electronic properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Predict spectroscopic properties: Such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model.
Analyze the charge distribution: To identify nucleophilic and electrophilic sites within the molecule.
While specific DFT studies on This compound are not readily found, research on similar imidazole-derived thiosemicarbazones has utilized DFT methods, such as the B3LYP functional with a 6-31G basis set, to investigate their structural and electronic properties. orientjchem.org Such studies typically reveal the distribution of electron density and help in understanding the reactive centers of the molecule.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While computationally more demanding than DFT for a given level of accuracy and generally less accurate due to its neglect of electron correlation, HF theory remains a valuable tool, often serving as a starting point for more advanced calculations.
In the study of This compound , HF methods could be used for:
Initial geometry optimizations: Providing a reasonable starting geometry for more sophisticated methods.
Calculation of one-electron properties: Such as molecular orbital energies.
Comparison with DFT results: To assess the impact of electron correlation on the calculated properties.
Basis Set Selection and Geometry Optimization Strategies
The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a compromise between desired accuracy and computational feasibility. Common basis sets range from minimal ones like STO-3G to more flexible and accurate ones like the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ).
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is typically an iterative process where the energy and the gradient of the energy with respect to the atomic coordinates are calculated at a given geometry, and then the atoms are moved in a direction that lowers the energy. This process continues until a stationary point is found where the forces on the atoms are close to zero. For a molecule like This compound , a robust geometry optimization would be crucial to accurately predict its conformational preferences and intramolecular interactions.
Molecular Modeling and Dynamics Simulations
Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic view of how a molecule behaves and interacts with its environment, particularly with biological macromolecules.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
For This compound , molecular docking studies would involve:
Selection of a biological target: Based on the hypothesized or known biological activity of related compounds. For instance, various imidazole (B134444) derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase or protein kinases. nih.gov
Preparation of the ligand and receptor: This involves generating a 3D structure of the ligand and preparing the protein structure, often from the Protein Data Bank (PDB), by adding hydrogen atoms and assigning charges.
Docking simulation: Using software like AutoDock or Glide to explore the possible binding poses of the ligand within the active site of the protein.
Analysis of results: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.
While specific docking studies for This compound are not prominent in the literature, studies on other phenyl-imidazole derivatives have successfully used this approach to guide the development of potent enzyme inhibitors. nih.gov
Molecular Dynamics (MD) Simulation Approaches for Binding Interactions
Molecular dynamics (MD) simulations provide a detailed, time-resolved view of the conformational dynamics of a molecule and its complexes. Starting from a docked pose, an MD simulation can be used to assess the stability of the ligand-protein complex and to refine the binding mode.
An MD simulation of This compound bound to a protein target would typically entail:
System setup: The ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation run: The system's trajectory is calculated by integrating Newton's equations of motion over time, typically for tens to hundreds of nanoseconds.
Trajectory analysis: The simulation trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific interactions (e.g., hydrogen bonds) over time.
Electronic Structure and Reactivity Descriptors
Computational chemistry provides powerful tools to investigate the electronic properties and reactivity of molecules. For this compound and its tautomers, methods like Density Functional Theory (DFT) are employed to understand its behavior at a molecular level.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. irjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer. nih.gov
For imidazole derivatives, the HOMO-LUMO gap can explain the charge transfer interactions within the molecule. irjweb.com In computational studies of similar heterocyclic thione compounds, the HOMO is often localized on the sulfur atom and parts of the imidazole ring, indicating these are the primary sites for electron donation. sciencepublishinggroup.com The LUMO, on the other hand, might be distributed across the ring system. The energy gap reflects the potential for intramolecular charge transfer, which is a key aspect of the molecule's bioactivity. irjweb.com
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
| Chemical Hardness (η) | 2.2449 |
| This table is interactive. You can sort and filter the data. | |
| Source: irjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, typically color-coded for interpretation. researchgate.netresearchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In molecules containing carbonyl and sulfanyl (B85325) groups, these negative potentials are often localized around the oxygen and sulfur atoms.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are the likely sites for nucleophilic attack. Hydrogen atoms, particularly those bonded to electronegative atoms, typically show positive potential. researchgate.net
Green regions denote neutral or zero potential, suggesting a balanced charge distribution and lower reactivity. researchgate.net
For heterocyclic compounds, MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net The negative potential regions around the nitrogen and sulfur atoms can act as hydrogen bond acceptors. researchgate.net
Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the charge distribution on individual atoms within a molecule. These analyses provide insights into the electrostatic nature and bonding characteristics of the compound.
In related pyrazolo[3,4-d]pyrimidine systems, it has been observed that nitrogen, oxygen, and sulfur atoms consistently carry partial negative charges. Carbon atoms, however, can exhibit either positive or negative charges depending on their bonding environment within the molecule. nih.gov Hydrogen atoms generally possess a small positive charge. nih.gov
Table 2: Calculated Mulliken Atomic Charges for a Representative Pyrazolo[3,4-d]pyrimidine Derivative (Note: This table illustrates typical charge distribution in a related heterocyclic system as specific data for this compound is not available.)
| Atom | Charge (e) |
| N | Negative |
| O | Negative |
| S | Negative |
| C | Positive/Negative |
| H | Positive |
| This table is interactive. You can sort and filter the data. | |
| Source: nih.gov |
The three-dimensional structure of a molecule, including its conformational preferences, is critical to its function. Dihedral angles, which describe the rotation around a chemical bond, are key parameters in these studies.
In computational analyses of substituted imidazoles and related heterocycles, the planarity of the ring systems and the orientation of substituents are of significant interest. For instance, in some substituted imidazole derivatives, the pyrimidine (B1678525) ring attached at one position of the imidazole may be coplanar, while a substituent at another position can cause the ring to rotate out of the imidazole plane. irjweb.com
In studies of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} propan-2-yl-N-(prop-2-en-1-yl)benzenesulfonamide, the torsion angles C1—S1—N1—C2 and C1—S1—N1—C13 were found to be 86.8 (2)° and −100.6 (3)°, respectively. nih.gov Similarly, for 4-[4-(1H-Imidazol-4-yl)phenyl]pyrimidine, the imidazole substituents form a dihedral angle of 25.02 (8)° with the benzene (B151609) ring. nih.gov For 4-(1-Allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, the central imidazole ring forms dihedral angles of 26.84 (12)°, 67.62 (13)°, and 27.15 (13)° with its phenyl substituents. researchgate.net These values highlight the non-planar nature of many such molecules, which can have significant implications for their biological activity and intermolecular interactions.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. For example, in a related triazole derivative, the characteristic C-H stretching vibrations of the aromatic structure were observed experimentally between 3000 and 3150 cm⁻¹ and calculated to be in good agreement. scispace.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values can aid in the assignment of experimental spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculations provide information on the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum.
Investigation of Tautomeric Equilibria (e.g., thiol-thione forms) using Computational Methods
This compound can exist in different tautomeric forms, primarily the thione and thiol forms. Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.
In computational studies of 2-mercapto-1-methylimidazole, it was found that the thione tautomer (1-methyl-1H-imidazole-2(3H)-thione) is more stable and has a higher inhibition efficiency as a corrosion inhibitor compared to the thiol form (1-methyl-1H-imidazole-2-thiol). sciencepublishinggroup.com This difference in stability and reactivity is attributed to variations in their electronic structures, as reflected by their frontier molecular orbital energies. sciencepublishinggroup.com The trend in the HOMO-LUMO energy gap can indicate which tautomer is more reactive and likely to interact more strongly with other species. sciencepublishinggroup.com
The relative stability of tautomers can be influenced by the solvent. While the thione form is often more stable in the gas phase, the thiol form can be stabilized in solution, affecting the tautomeric equilibrium.
Chemical Reactivity and Mechanistic Investigations of 1 Phenyl 2 Sulfanyl 4h Imidazol 5 One
Reaction Pathways and Transformation Mechanisms
The reactivity of 1-phenyl-2-sulfanyl-4H-imidazol-5-one is characterized by the interplay of its functional groups: the thioamide, the amide, the active methylene (B1212753) group, and the phenyl substituent. These features allow for a range of chemical transformations.
The sulfanyl (B85325) group (-SH) at the C2 position is a primary site for nucleophilic substitution, existing in tautomeric equilibrium with its thione form (-C=S). In the presence of a base, the proton is abstracted to form a highly nucleophilic thiolate anion. This anion readily participates in substitution reactions with various electrophiles.
A prominent example of this reactivity is the S-alkylation of the thiohydantoin core. jchemrev.com Treatment with alkyl halides, such as methyl iodide, in the presence of a mild base like potassium carbonate, leads to the selective formation of S-alkylated products. jchemrev.com This reaction proceeds through a standard SN2 mechanism where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This pathway is crucial for the synthesis of various derivatives where the sulfur atom is functionalized. tandfonline.com
Table 1: Nucleophilic Substitution (S-Alkylation) of this compound
| Reactant | Reagent | Conditions | Product | Reaction Type |
|---|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | K₂CO₃ | 2-(Methylthio)-1-phenyl-1H-imidazol-5(4H)-one | S-Alkylation (SN2) |
The imidazolone (B8795221) ring is not static and can undergo dynamic ring-opening and closing reactions under certain conditions. For instance, epimerization at the C5 position in substituted thiohydantoins has been observed to occur through a mechanism involving the opening of the heterocyclic ring, followed by re-cyclization. jchemrev.com This process highlights the lability of the amide bond within the ring.
The formation of the thiohydantoin ring itself is a key example of a cyclization mechanism. One established synthetic route involves the reaction of an amino acid with a thiocyanate (B1210189). A proposed mechanism suggests that an azlactone intermediate is first formed from the amino acid. The thiocyanate then acts as a nucleophile, attacking the carbonyl of the azlactone ring, which leads to ring-opening. The resulting intermediate subsequently undergoes an intramolecular cyclization to afford the stable five-membered thiohydantoin ring. jchemrev.com
Role of Catalysts in Reaction Mechanisms
Catalysts play a vital role in modulating the reactivity of this compound and related compounds, enabling specific transformations and enhancing reaction efficiency.
Lewis Acid Catalysis: Lewis acids are effective in promoting condensation reactions at the C5 position. The active methylene group at C5 is nucleophilic and can react with aldehydes. This reaction, known as the Knoevenagel condensation, can be facilitated by Lewis acid promoters, which activate the aldehyde's carbonyl group towards nucleophilic attack. tandfonline.com
Organocatalysis: In asymmetric synthesis, chiral organocatalysts, such as those based on thiourea (B124793), can be employed. researchgate.net These catalysts can activate reactants through hydrogen bonding, enabling enantioselective transformations and the synthesis of chiral molecules derived from the thiohydantoin scaffold.
Transition Metal Catalysis: While the thiohydantoin itself is often the target, related chemistry shows the importance of transition metal catalysis. In some instances, molecules that might typically act as catalyst poisons can be modified with substituents, like a phenyl group, to become effective ligands for catalysts such as Ruthenium complexes, dramatically improving reaction yields and rates. eurekalert.org
Intermolecular Interactions in Crystal Structures
While a specific crystal structure for this compound is noted in the Cambridge Structural Database (CSD entry 756017), the detailed analysis of intermolecular interactions in its crystal lattice can be understood by examining closely related structures like other phenylhydantoins and imidazole (B134444) derivatives. nih.govrsc.org These studies consistently reveal a rich network of non-covalent interactions that dictate the supramolecular assembly.
The primary interactions expected to stabilize the crystal packing include:
Hydrogen Bonding: The N-H groups in the imidazolone ring are potent hydrogen bond donors, while the carbonyl oxygen (C5=O) is a strong acceptor. This typically leads to the formation of robust, dimeric motifs through N-H···O hydrogen bonds, which then assemble into tapes or sheets. rsc.orgbohrium.com
Other Weak Interactions: Additional stabilization is provided by weaker C-H···O and C-H···π interactions, where hydrogen atoms from the phenyl ring or the methylene group interact with the carbonyl oxygen or the aromatic system of a neighboring molecule. bohrium.comnih.gov
Modern analysis of these packing arrangements relies on Hirshfeld surface analysis , a computational tool that maps intermolecular contacts and quantifies their relative contributions. bohrium.comnih.gov The corresponding 2D fingerprint plots provide a visual summary of the key interactions, such as H···H, C···H, and O···H contacts, confirming the importance of the interactions described above in defining the crystal's architecture. rsc.orgmdpi.com
Electrophilic and Nucleophilic Sites Analysis
The chemical behavior of this compound is governed by the distribution of its electrophilic and nucleophilic sites. Computational methods, particularly Density Functional Theory (DFT), are used to analyze the molecule's electronic structure and Frontier Molecular Orbitals (HOMO/LUMO) to predict its reactivity. researchgate.netresearchgate.net
Nucleophilic Sites:
Sulfur Atom (C2-SH): As discussed, upon deprotonation to a thiolate (S⁻), the sulfur atom becomes a potent, soft nucleophile, readily reacting with soft electrophiles like alkyl halides. jchemrev.comnih.gov
Methylene Carbon (C5): The protons on the C5 carbon are acidic due to the adjacent electron-withdrawing carbonyl group. In the presence of a base, deprotonation creates a carbanion (enolate), making C5 a strong nucleophilic center. This site is responsible for condensation reactions with electrophiles like aldehydes. jchemrev.com
Nitrogen Atoms (N1, N3): The nitrogen atoms possess lone pairs and can exhibit nucleophilic character, participating in reactions such as N-alkylation, although S-alkylation is often more favorable.
Electrophilic Sites:
Carbonyl Carbon (C5=O): The carbon atom of the carbonyl group is highly electrophilic due to the polarization of the C=O bond. It is susceptible to attack by nucleophiles, a process that can initiate ring-opening reactions.
Thiocarbonyl Carbon (C2=S): Similar to the carbonyl carbon, the C2 carbon of the thione tautomer is electrophilic and can be a target for nucleophilic attack.
This dual electrophilic and nucleophilic nature makes this compound a versatile building block in synthetic chemistry.
Table 2: Analysis of Reactive Sites in this compound
| Site | Atom(s) | Character | Typical Reactions |
|---|---|---|---|
| 1 | Sulfur (in thiolate form) | Strong Nucleophile | S-Alkylation, Michael Addition |
| 2 | Methylene Carbon (C5, in enolate form) | Strong Nucleophile | Condensation with Aldehydes |
| 3 | Carbonyl Carbon (C5) | Electrophile | Nucleophilic Attack, Ring-Opening |
Structure Activity Relationship Sar Studies of 1 Phenyl 2 Sulfanyl 4h Imidazol 5 One Derivatives
Impact of Substituent Electronic Properties on Activity
The electronic nature of substituents on the 1-phenyl-2-sulfanyl-4H-imidazol-5-one framework plays a pivotal role in modulating biological activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to substantial changes in potency.
Research on analogous 2-thiohydantoin (B1682308) derivatives has shown that a variety of substituents on the N1-phenyl ring are well-tolerated and can enhance activity. For instance, in a series of androgen receptor antagonists, analogues with 4-cyano (-CN) and 4-nitro (-NO2) groups, both strong EWGs, were found to be nearly as active as the 4-methyl substituted analogue. nih.gov Furthermore, a 4-trifluoromethyl (-CF3) analogue, another potent EWG, demonstrated slightly higher activity than the methyl counterpart. nih.gov Similarly, studies on other heterocyclic compounds, such as 1-(4-acetylphenyl)imidazole derivatives, have demonstrated that both EDGs and EWGs can lead to potent enzyme inhibition. researchgate.net For example, in the context of antibacterial activity of oxazolone (B7731731) derivatives, the presence of a methoxy (B1213986) group (an EDG) on the benzylidene ring was found to be favorable. researchgate.net
The following table summarizes the effect of various substituents on the activity of analogous thiohydantoin derivatives against the androgen receptor.
| Compound ID | N1-Phenyl Substituent (Position 4) | Relative Activity | Electronic Property |
| 39 | -CH3 | Good | Electron-Donating |
| 50 | -CN | Nearly as active as 39 | Electron-Withdrawing |
| 51 | -NO2 | Nearly as active as 39 | Electron-Withdrawing |
| 52 | -CF3 | Slightly more active than 27 | Electron-Withdrawing |
| 48 | -Phenyl | Similar to 38 | Electron-Withdrawing (inductive) |
| 49 | -OH | Similar to 38 | Electron-Donating (resonance) |
| Compound 27 is a dimethyl-substituted thiohydantoin. nih.gov | |||
| **Compound 38 is a cyclobutyl-substituted thiohydantoin. nih.gov |
Positional Effects of Substituents on the Phenyl Ring and Imidazolone (B8795221) Scaffold
The position of substituents on both the phenyl ring and the imidazolone core is a critical determinant of biological activity. SAR studies on related thiohydantoins indicate that substitution at the 4-position of the N1-phenyl ring is generally favorable for activity. nih.gov A wide array of functional groups at this position, including methyl, cyano, nitro, and trifluoromethyl, have been shown to yield potent compounds. nih.gov This suggests that the 4-position is a key interaction point with the biological target or that substitution at this position favorably orients the molecule within the binding site.
Furthermore, the atoms within the imidazolone ring are important. Studies have shown that for thiohydantoins, having a thiocarbonyl group at C2 and a carbonyl group at C4 is generally the most active arrangement, with dithiohydantoin and hydantoin (B18101) analogues being less active. nih.gov This highlights the importance of the specific heteroatom arrangement within the core scaffold for optimal biological interactions. In some cases, steric effects in the transition state can dictate the reaction pathways and the final structure of the molecule, as seen in reactions of substituted 1H-imidazole-2-thiols. jchemrev.com
Influence of Hydrophobic Moieties on Activity
The introduction of hydrophobic moieties can significantly modulate the biological activity of this compound derivatives, primarily by influencing their pharmacokinetic properties and their interactions with hydrophobic pockets in target proteins. An increase in hydrophobicity has been correlated with improved activity in some series of imidazole (B134444) derivatives against certain pathogens. nih.gov
In the context of 15-lipoxygenase inhibitors, docking studies of diaryl-1H-imidazole-2(3H)-thione derivatives revealed that hydrophobic interactions play a significant role in the binding process with the target enzyme. researchgate.net Similarly, for thiohydantoin derivatives acting as androgen receptor antagonists, cycloalkyl substituents at the 5-position of the thiohydantoin ring, such as cyclobutyl and cyclopentyl groups, were well-tolerated and led to potent compounds. nih.gov This suggests that a certain degree of hydrophobicity and specific steric bulk at this position are beneficial for activity.
| Compound ID | R1 Substituent | R2 Substituent | Antibacterial Activity |
| 4d | -CH2CH2NH2 | -C6H4-N(CH3)2 | Significant |
| 4e | -CONH2 | -C6H4-N(CH3)2 | Most Active |
| 4f | -C6H4-N(CH3)2 | -C6H4-N(CH3)2 | Significant |
These findings suggest that the incorporation of hydrophobic groups can enhance binding affinity by occupying hydrophobic regions within the active site of an enzyme or receptor. However, an excessive increase in lipophilicity can also lead to poor solubility and unfavorable pharmacokinetic profiles. Therefore, a balance between hydrophilic and hydrophobic properties is often necessary to achieve optimal biological activity.
Correlation between Structural Features and Molecular Interactions
For instance, in the case of thiohydantoin-based anti-inflammatory agents, molecular docking studies have shown that the 2-thiohydantoin moiety can bind to the active site of COX-2 through hydrophilic interactions with amino acid residues like Ser516 and Val509. nih.gov The introduction of additional substituents can lead to further interactions; for example, a methyl-propyl group at the N1-position was found to interact with Arg106, enhancing the binding affinity. nih.gov
Docking studies on 15-lipoxygenase inhibitors have also revealed the importance of hydrophobic interactions in the binding process. researchgate.netsdu.dk Furthermore, density functional theory (DFT) calculations have shown a correlation between the energy of the lowest unoccupied molecular orbital (LUMO) and enzyme inhibitory activity, suggesting that the electronic properties of the molecules are key to their function. sdu.dk The ability of the core heterocyclic ring, such as the thiohydantoin or imidazolone scaffold, to form hydrogen-bonded arrays is also a crucial factor in their interaction with biological targets. jchemrev.com
Advanced Research Avenues and Potential Applications in Materials Science
Theoretical Design of Functional Materials Incorporating the Imidazolone (B8795221) Core
Computational modeling and theoretical studies are pivotal in predicting and understanding the properties of new materials, saving significant time and resources in the laboratory. The application of methods like Density Functional Theory (DFT) allows for the in-silico design of functional materials based on the 1-phenyl-2-sulfanyl-4H-imidazol-5-one scaffold.
Theoretical investigations into related imidazole (B134444) derivatives have demonstrated the utility of these computational approaches. For instance, DFT calculations have been successfully employed to analyze the relationship between the molecular structure of imidazole derivatives and their performance as corrosion inhibitors for metals. researchgate.net These studies calculate various quantum chemical parameters to predict the adsorption behavior and protective efficiency of the molecules on metal surfaces. researchgate.net
Similarly, molecular modeling has been used to design and study the interactions of imidazolone derivatives with biological targets, such as enzymes. ajol.info These computational studies provide insights into the binding modes and affinities of the molecules, guiding the synthesis of more potent and selective compounds. ajol.info
For this compound in materials science, theoretical studies could be directed towards:
Predicting Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to assess its potential as a semiconductor or as a component in electronic devices.
Modeling Polymerization: Simulating the polymerization of functionalized this compound monomers to design novel polymers with specific thermal, mechanical, or electronic properties.
Investigating Surface Interactions: Modeling the adsorption and self-assembly of the molecule on various substrates to guide the development of functional coatings and thin films.
These theoretical approaches enable the rational design of new materials with desired functionalities, accelerating the discovery and development process.
Exploration in Optoelectronic and Photonic Applications (e.g., dyes for solar cells)
The conjugated π-system inherent in the this compound structure suggests its potential for applications in optoelectronics and photonics. One particularly promising area is in the development of sensitizers for dye-sensitized solar cells (DSSCs).
Imidazole-based motifs have been successfully incorporated into organic dyes for DSSCs, where they can function as electron donors, acceptors, or as part of the π-bridge that connects the donor and acceptor units. ajol.info The versatility of the imidazole core allows for the fine-tuning of the dye's optical and electronic properties. ajol.info By modifying the substituents on the imidazole ring, researchers can alter the dye's absorption spectrum, energy levels, and stability, all of which are crucial for high-efficiency solar cells. bldpharm.com
Key advantages of using imidazole-based dyes in DSSCs include:
Tunable Properties: The chemical structure can be readily modified to optimize light absorption and electron transfer processes. bldpharm.com
Good Stability: Imidazole derivatives often exhibit good thermal and photochemical stability, which is essential for the long-term performance of solar cells. bldpharm.com
Cost-Effectiveness: Organic dyes are generally less expensive to synthesize than the ruthenium-based complexes traditionally used in DSSCs. bldpharm.com
For this compound, its phenyl group can act as an electron-donating or -accepting moiety depending on further functionalization, while the imidazolone core can serve as a tunable π-linker. The sulfanyl (B85325) group offers a potential anchoring point to the semiconductor electrode (e.g., TiO2) in a DSSC. Theoretical studies, such as Time-Dependent DFT (TD-DFT), can be employed to predict the absorption spectra and electron injection efficiencies of dyes based on this scaffold, guiding the design of new and efficient solar cell sensitizers. nih.gov
Table 1: Potential Roles of this compound Moieties in DSSC Dyes
| Molecular Component | Potential Function in DSSC Dye | Rationale |
| Phenyl Group | Electron Donor/Acceptor | Can be functionalized with electron-donating or -withdrawing groups to tune electronic properties. |
| Imidazolone Core | π-Bridge | Provides a conjugated pathway for intramolecular charge transfer from donor to acceptor. |
| Sulfanyl Group | Anchoring Group | Can bind to the semiconductor oxide surface (e.g., TiO2) to facilitate electron injection. |
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the non-covalent interactions between molecules, which govern their self-assembly into larger, ordered structures. The this compound molecule possesses several functional groups capable of participating in such interactions, making it an interesting building block for supramolecular materials.
The key non-covalent interactions that can be anticipated for this compound include:
Hydrogen Bonding: The N-H group of the imidazolone ring is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks in the solid state. ajol.info
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of the resulting supramolecular assembly.
Other Weak Interactions: C-H···O and C-H···π interactions can also play a significant role in directing the crystal packing of imidazolone derivatives.
The study of the crystal structure of related imidazole-containing compounds reveals the prevalence of these interactions in dictating the solid-state architecture. By understanding and controlling these non-covalent forces, it is possible to engineer crystalline materials with specific properties, a field known as crystal engineering. For example, the morphology of crystals can be tuned by altering the hydrogen bonding propensity through the choice of solvents or by introducing specific functional groups.
The self-assembly of this compound could be explored for the development of:
Gels: The formation of extended hydrogen-bonded networks could lead to the gelation of organic solvents.
Liquid Crystals: Appropriate modification of the molecular structure could induce liquid crystalline phases.
Porous Materials: The controlled assembly of the molecules might result in porous frameworks with potential applications in storage or catalysis.
Coordination Chemistry and Metal Complexes for Novel Properties
The this compound molecule contains several potential donor atoms—the nitrogen of the imidazole ring, the carbonyl oxygen, and the sulfur of the sulfanyl group—making it a versatile ligand for coordination to metal ions. The study of its metal complexes opens up a vast area of research into new materials with interesting magnetic, electronic, optical, or catalytic properties.
Imidazole and its derivatives are well-known to form stable complexes with a wide range of metal ions. ajol.info The coordination can occur through one or more donor sites, leading to the formation of mononuclear or polynuclear complexes with diverse geometries. The choice of the metal ion and the specific coordination environment will dictate the properties of the resulting metal-organic material.
Potential research directions in the coordination chemistry of this compound include:
Synthesis of Novel Complexes: Reacting the ligand with various transition metal and lanthanide ions to prepare new coordination compounds.
Structural Characterization: Determining the crystal structures of the resulting complexes to understand the coordination modes of the ligand and the geometry around the metal center.
Investigation of Physical Properties: Studying the magnetic susceptibility, electronic spectra, and electrochemical behavior of the complexes to identify potential applications in areas such as molecular magnetism, catalysis, or as luminescent materials.
For instance, the formation of coordination polymers, where the ligand bridges between metal centers to create extended one-, two-, or three-dimensional networks, is a particularly exciting prospect. These materials can exhibit properties such as porosity, which is useful for gas storage and separation, or interesting magnetic ordering phenomena.
Table 2: Potential Coordination Sites of this compound
| Potential Donor Atom | Rationale for Coordination | Potential Ligand Behavior |
| Imidazole Nitrogen | Lewis basic site, common coordination site for imidazoles. | Monodentate |
| Carbonyl Oxygen | Lewis basic site, can coordinate to hard metal ions. | Monodentate or bridging |
| Sulfanyl Sulfur | Soft Lewis base, can coordinate to soft metal ions. | Monodentate or bridging |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-phenyl-2-sulfanyl-4H-imidazol-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-keto esters or via oxidative cyclization of thioamide precursors. For example, phosphorous oxychloride (POCl₃) is often used as a cyclization agent at elevated temperatures (~120°C) to promote intramolecular thiolation . Optimization requires monitoring reaction time, temperature, and stoichiometry of reagents using TLC or HPLC to avoid over-oxidation or side products.
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish tautomeric forms of this compound?
- Methodological Answer : The thiol (-SH) and thione (C=S) tautomers exhibit distinct spectral signatures. In IR, the S-H stretch (~2550 cm⁻¹) and C=S stretch (~1250 cm⁻¹) are diagnostic. In ¹H NMR, the absence of an S-H proton signal (δ ~3–4 ppm) confirms the thione form. Variable-temperature NMR can further resolve dynamic tautomerism .
Q. What purification strategies are recommended for isolating this compound with high purity?
- Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is effective. Recrystallization from ethanol or acetonitrile improves purity, as evidenced by melting point consistency and single-spot TLC. Purity should be confirmed via HPLC (C18 column, methanol/water mobile phase) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization can clarify bond lengths and angles, particularly the C-S bond (1.67–1.72 Å for thione vs. 1.81–1.85 Å for thiol tautomers). Hydrogen bonding networks involving the sulfanyl group are critical for stabilizing the crystal lattice .
Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, aiding in understanding regioselectivity in reactions like electrophilic substitution at the imidazole ring .
Q. How do substituents on the phenyl or imidazole rings influence the compound’s antioxidant or biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups. Antioxidant activity is assessed via DPPH radical scavenging assays, while DFT-derived parameters (e.g., bond dissociation enthalpy) correlate with experimental results .
Q. What mechanisms explain contradictory data in catalytic applications of this compound (e.g., as a ligand in coordination chemistry)?
- Methodological Answer : Discrepancies in catalytic efficiency may arise from ligand protonation states or solvent effects. UV-Vis and ESI-MS monitor metal-ligand complexation, while cyclic voltammetry evaluates redox behavior. For example, the thiolate form (deprotonated) enhances binding to transition metals like Cu(II) .
Q. How can degradation pathways and stability of this compound be characterized under varying pH and temperature?
- Methodological Answer : Forced degradation studies (acidic/basic/oxidative conditions) coupled with LC-MS identify breakdown products. For instance, acidic conditions may hydrolyze the imidazole ring, while oxidation forms sulfonic acid derivatives. Arrhenius plots predict shelf-life stability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
